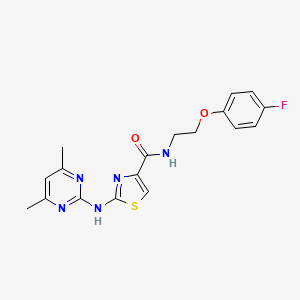

![molecular formula C20H24N2O2S B2958476 2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-80-1](/img/structure/B2958476.png)

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

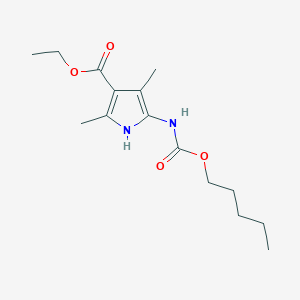

The compound “2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical with the linear formula C20H23N3O2S2. It has a molecular weight of 401.553 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a thiophene ring, which is a five-membered ring with sulfur as one of the atoms . It also contains a carboxamide group and a tert-butylbenzoyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 401.553 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación

Anticancer Agents

Thiophene derivatives have been utilized in the synthesis of anticancer agents . The structural framework of thiophene, which is present in CCG-194557, can be modified to target various cancer pathways, potentially leading to the development of new chemotherapeutic drugs.

Anti-inflammatory Drugs

Compounds containing the thiophene nucleus have shown anti-inflammatory properties . CCG-194557 could be explored for its efficacy in reducing inflammation, which is a common symptom in many diseases, including autoimmune disorders.

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics or antiseptic agents . Research into CCG-194557 could reveal its potential to combat bacterial, fungal, or viral infections.

Material Science Applications

Thiophene-based molecules play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . CCG-194557 could contribute to the development of new materials with improved electronic properties.

Kinase Inhibition

Thiophene derivatives have been reported to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cells . CCG-194557 might be investigated for its potential to act as a kinase inhibitor, which could have implications in treating various diseases, including cancer.

Estrogen Receptor Modulation

Some thiophene derivatives have shown the ability to modulate estrogen receptors . This property can be harnessed in the design of drugs that target hormone-related conditions, such as breast cancer or osteoporosis. CCG-194557 could be a candidate for further research in this area.

Safety and Hazards

Propiedades

IUPAC Name |

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-20(2,3)13-10-8-12(9-11-13)17(23)22-19-16(18(24)21-4)14-6-5-7-15(14)25-19/h8-11H,5-7H2,1-4H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUOOGQGXOQSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)

![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)

![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)